molecular formula C16H19N3O4S B7093309 methyl 5-(3-phenylpiperidin-1-yl)sulfonyl-1H-pyrazole-3-carboxylate

methyl 5-(3-phenylpiperidin-1-yl)sulfonyl-1H-pyrazole-3-carboxylate

Cat. No.: B7093309
M. Wt: 349.4 g/mol
InChI Key: SQUNWLMKDLFAFC-UHFFFAOYSA-N
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Description

Methyl 5-(3-phenylpiperidin-1-yl)sulfonyl-1H-pyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-phenylpiperidin-1-yl)sulfonyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-phenylpiperidin-1-yl)sulfonyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, pyrazoline derivatives, and various substituted piperidine compounds. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

Methyl 5-(3-phenylpiperidin-1-yl)sulfonyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of methyl 5-(3-phenylpiperidin-1-yl)sulfonyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied through biochemical assays and molecular modeling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(3-phenylpiperidin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate
  • Methyl 5-(3-phenylpiperidin-1-yl)sulfonyl-1H-pyrazole-2-carboxylate
  • Methyl 5-(3-phenylpiperidin-1-yl)sulfonyl-1H-pyrazole-3-carboxamide

Uniqueness

Methyl 5-(3-phenylpiperidin-1-yl)sulfonyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern and the presence of both a pyrazole and piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 5-(3-phenylpiperidin-1-yl)sulfonyl-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-23-16(20)14-10-15(18-17-14)24(21,22)19-9-5-8-13(11-19)12-6-3-2-4-7-12/h2-4,6-7,10,13H,5,8-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUNWLMKDLFAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)S(=O)(=O)N2CCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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